8-Methoxybonducellin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxybonducellin typically involves the reaction between 7-hydroxychroman-4-one and aminoethylchlorides in the presence of potassium carbonate as a Brønsted base catalyst . The obtained 7-aminoalkoxychromane-4-ones are then reacted with a wide range of arylaldehydes in the presence of hydrochloric acid as a Brønsted acid catalyst to obtain the final product .
Industrial Production Methods: The use of HPLC-ESI-MS and HPLC for the separation and identification of homoisoflavonoids can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxybonducellin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methoxybonducellin involves its interaction with cellular components to exert its antioxidant effects. It primarily targets reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage to cells . The molecular pathways involved include the activation of antioxidant enzymes and the inhibition of pro-oxidant enzymes .
Comparison with Similar Compounds
Isobonducellin: Another homoisoflavonoid with similar antioxidant properties.
Intricatinol: Exhibits similar biological activities but differs in its chemical structure.
Bergenin: Known for its antibacterial properties.
Uniqueness: 8-Methoxybonducellin is unique due to its specific methoxy group at the 8th position, which enhances its antioxidant activity compared to other similar compounds .
Properties
IUPAC Name |
(3E)-7-hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-21-13-5-3-11(4-6-13)9-12-10-23-17-14(16(12)20)7-8-15(19)18(17)22-2/h3-9,19H,10H2,1-2H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXQROZUZURVHX-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2COC3=C(C2=O)C=CC(=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\COC3=C(C2=O)C=CC(=C3OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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